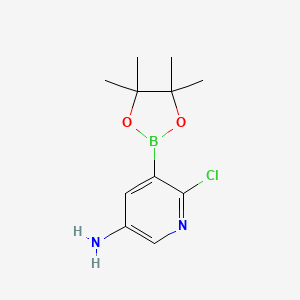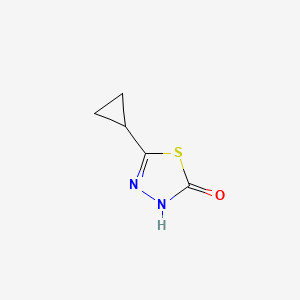
1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- is a heterocyclic compound with the molecular formula C5H6N2OS and a molecular weight of 142.18 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- typically involves the reaction of cyclopropylamine with thiocarbonyl compounds under controlled conditions. One common method includes the cyclization of cyclopropylthiourea with an appropriate oxidizing agent .
Industrial Production Methods
Industrial production of this compound often employs batch or continuous flow processes, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the cyclopropyl group while achieving efficient cyclization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .
Applications De Recherche Scientifique
1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.
Medicine: It is being investigated for its potential anticancer and antimicrobial properties.
Industry: Its stability and reactivity make it useful in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropylimidazo[2,1-b][1,3,4]thiadiazole: This compound shares a similar thiadiazole core but has an additional imidazole ring, enhancing its biological activity.
5-Cyclopropyl-1,3,4-thiadiazol-2-amine: This compound is structurally similar but lacks the carbonyl group, affecting its reactivity and stability.
Uniqueness
1,3,4-Thiadiazol-2(3H)-one, 5-cyclopropyl- is unique due to its combination of a cyclopropyl group and a thiadiazole ring with a carbonyl group. This structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
84353-00-4 |
|---|---|
Formule moléculaire |
C5H6N2OS |
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
5-cyclopropyl-3H-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C5H6N2OS/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8) |
Clé InChI |
KEPDGEBJDUSUQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NNC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


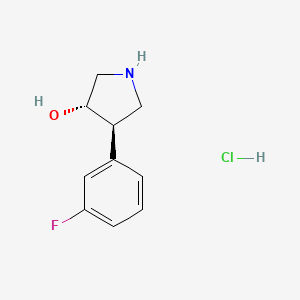
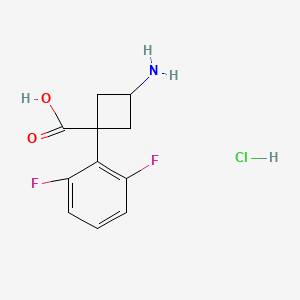


![4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13462055.png)

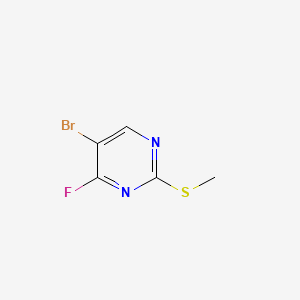
![2-Azaspiro[3.3]heptan-5-ol, 4-methylbenzene-1-sulfonic acid](/img/structure/B13462077.png)
![Ethyl 1-(iodomethyl)-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13462097.png)
![exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13462098.png)

![3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione](/img/structure/B13462108.png)
![1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13462113.png)
